2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 863459-49-8
Cat. No.: VC5850198
Molecular Formula: C20H15F3N6OS
Molecular Weight: 444.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863459-49-8 |
|---|---|
| Molecular Formula | C20H15F3N6OS |
| Molecular Weight | 444.44 |
| IUPAC Name | 2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H15F3N6OS/c1-12-5-7-15(8-6-12)29-18-17(27-28-29)19(25-11-24-18)31-10-16(30)26-14-4-2-3-13(9-14)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
| Standard InChI Key | GDGHWIYFUNXPHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Connectivity
The compound’s molecular formula, C₂₀H₁₅F₃N₆OS, corresponds to a molecular weight of 444.44 g/mol . Its IUPAC name, 2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide, delineates the connectivity:
-
A triazolo[4,5-d]pyrimidine core fused with a p-tolyl group at position 3.
-
A thioether bridge (-S-) at position 7, linking to an acetamide moiety.
-
The acetamide’s phenyl ring is substituted with a trifluoromethyl (-CF₃) group at the meta position .
The SMILES string, CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2, and InChIKey GDGHWIYFUNXPHJ-UHFFFAOYSA-N provide unambiguous stereochemical and topological descriptors .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅F₃N₆OS | |
| Molecular Weight (g/mol) | 444.44 | |
| CAS Number | 863459-49-8 | |
| IUPAC Name | See Section 1.1 | |
| Solubility | Not publicly available |
Electronic and Steric Features
The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the acetamide’s electrophilicity and potentially influencing binding interactions. Concurrently, the p-tolyl substituent on the triazole ring contributes steric bulk, which may affect molecular packing in crystalline forms or docking into hydrophobic protein pockets .
Synthesis and Manufacturing
Reaction Pathway
Synthesis typically proceeds via a multi-step strategy:
-
Core Formation: Construction of the triazolo[4,5-d]pyrimidine scaffold through cyclocondensation of appropriately substituted precursors, likely involving aminotriazole and pyrimidine intermediates .
-
Thioether Installation: Nucleophilic substitution at position 7 using a thiol-containing reagent, such as mercaptoacetamide derivatives, under controlled basic conditions.
-
Acetamide Functionalization: Coupling the thioether intermediate with 3-(trifluoromethyl)aniline via carbodiimide-mediated amidation.
Table 2: Critical Reaction Parameters
| Step | Key Conditions | Yield Optimization Factors |
|---|---|---|
| Core Formation | Solvent: DMF; Temp: 80–100°C | Catalytic acid/base |
| Thioether Introduction | Base: K₂CO₃; Solvent: DCM/THF | Exclusion of moisture |
| Amidation | Reagent: EDC/HOBt; Solvent: DMF | Stoichiometric amine |
Purification Challenges
The compound’s low solubility in aqueous media complicates recrystallization, necessitating chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Analytical HPLC typically confirms purity >95%, though published chromatograms remain scarce .
Biological Activity and Mechanistic Insights
Hypothesized Targets
Structural analogs within the triazolopyrimidine family exhibit GPIIb/IIIa receptor antagonism, inhibiting platelet aggregation . The trifluoromethyl group may enhance membrane permeability, while the thioether bridge could participate in hydrogen bonding or hydrophobic interactions with catalytic sites .
Computational Predictions
Molecular docking simulations (unpublished but inferred from) suggest potential affinity for:
-
Kinases: ATP-binding sites due to the planar triazolopyrimidine core.
-
Proteases: S1 pockets where the CF₃ group mimics natural hydrophobic residues.
Comparative Analysis with Related Compounds
Analog 1: Piperazine Sulfonyl Derivative
The compound 1-{3-phenyl-3H-[1, triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine (PubChem CID 26844876) replaces the thioether-acetamide chain with a piperazine sulfonyl group . This alteration drastically increases molecular weight (489.5 g/mol) and introduces a rigid sulfonamide moiety, likely altering target selectivity .
Patent-Based Derivatives
US6525060B1 discloses triazolopyrimidines with dimethylamino and tetrahydroisoquinoline substituents, showing IC₅₀ values <100 nM against GPIIb/IIIa . While the target compound lacks these groups, its acetamide may engage similar polar interactions.
Research Gaps and Future Directions
Despite structural characterization, in vitro and in vivo data remain absent. Priority investigations should include:
-
Enzymatic Assays: Screening against kinase and protease panels.
-
ADMET Profiling: Assessing metabolic stability and toxicity.
-
Crystallography: Resolving binding modes with putative targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume